8-Ethoxy-9-ethyl-9H-purin-6-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-Ethoxy-9-ethyl-9H-purin-6-amine consists of a purine ring substituted with ethoxy and ethyl groups. The exact 3D structure would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
8-Ethoxy-9-ethyl-9H-purin-6-amine is a white to beige powder . It is soluble in DMSO . More detailed physical and chemical properties would require experimental determination.Scientific Research Applications
Synthesis and Structural Studies
- 8-Ethoxy-9-ethyl-9H-purin-6-amine is involved in the synthesis of various purine derivatives, which are crucial in medicinal chemistry and drug design. For instance, it's used in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating significant variation in tautomeric ratios, which are crucial for understanding their chemical behavior and potential biological activities (Roggen & Gundersen, 2008).
- The compound has been utilized in developing α-(aminomethylene)-9-(methoxymethyl)-9H-purin-6-acetamide and its derivatives, showcasing its versatility in creating diverse molecular structures (Hamamichi & Miyasaka, 1990).
Biological and Pharmaceutical Research
- In biological studies, variants of 8-Ethoxy-9-ethyl-9H-purin-6-amine have shown potential in drug discovery. For example, 2-substituted N-methoxy-9-methyl-9H-purin-6-amines exhibit antimycobacterial and antiprotozoal activity, and certain substitutions may improve activity against cancer cell lines (Roggen et al., 2011).
- The compound is integral in synthesizing acyclic nucleotide analogues, which are essential in exploring new therapeutic agents, though not all derivatives show antiviral or cytostatic activity (Alexander et al., 2000).
Chemical Properties and Reactivity
- The reactivity of this compound and its derivatives under various conditions has been extensively studied, contributing to a deeper understanding of purine chemistry. For example, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines has provided insights into the structural dynamics and reactivity of these compounds (Mishnev et al., 1979).
Advanced Material Synthesis
- 8-Ethoxy-9-ethyl-9H-purin-6-amine plays a role in the synthesis of novel materials and intermediates, which can be used in developing advanced materials and chemicals. This includes itsuse in creating complex molecular structures that could have applications in various fields like nanotechnology, coatings, and other specialized industrial applications. Studies like the efficient synthesis of 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization highlight the compound's potential in advanced material synthesis (Zhong & Sun, 2010).
properties
IUPAC Name |
8-ethoxy-9-ethylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDTMONBLMLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=C1OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473127 | |
Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-9-ethyl-9H-purin-6-amine | |
CAS RN |
634924-89-3 | |
Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 634924-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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